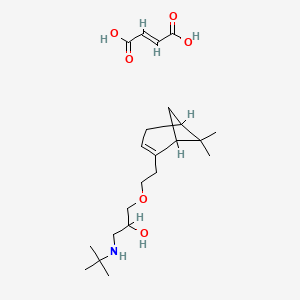
3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound’s structure suggests it could be involved in interactions with biological systems, potentially serving as a pharmaceutical agent or a chemical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate” likely involves multiple steps, including the formation of the bicyclic heptene structure, the attachment of the ethoxy group, and the introduction of the t-butylamino group. Typical reaction conditions might include:
Temperature: Controlled heating or cooling depending on the reaction step.
Solvents: Organic solvents such as dichloromethane, ethanol, or toluene.
Catalysts: Acid or base catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic applications, such as acting on specific receptors or enzymes.
Industry: Use in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the compound’s specific interactions with molecular targets. It might bind to receptors, inhibit enzymes, or interact with cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A beta-blocker with a similar structure.
Metoprolol: Another beta-blocker with comparable properties.
Uniqueness
“3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate” may have unique structural features that confer specific biological or chemical properties, distinguishing it from other similar compounds.
Properties
CAS No. |
80768-84-9 |
|---|---|
Molecular Formula |
C22H37NO6 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]propan-2-ol |
InChI |
InChI=1S/C18H33NO2.C4H4O4/c1-17(2,3)19-11-15(20)12-21-9-8-13-6-7-14-10-16(13)18(14,4)5;5-3(6)1-2-4(7)8/h6,14-16,19-20H,7-12H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SPAKFAVYJRUZSM-WLHGVMLRSA-N |
Isomeric SMILES |
CC1(C2CC=C(C1C2)CCOCC(CNC(C)(C)C)O)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCOCC(CNC(C)(C)C)O)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




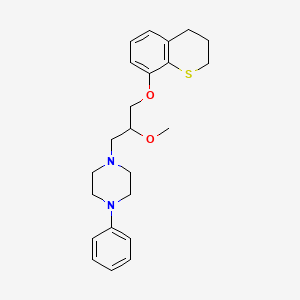
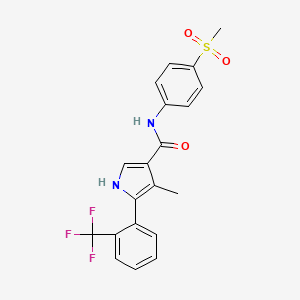
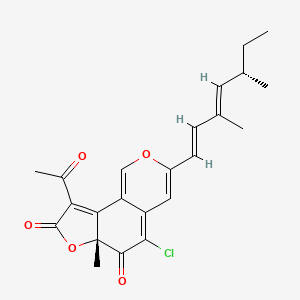
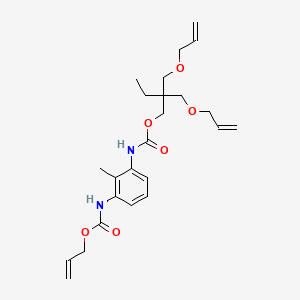
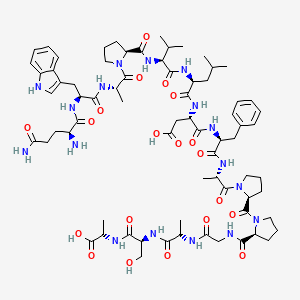
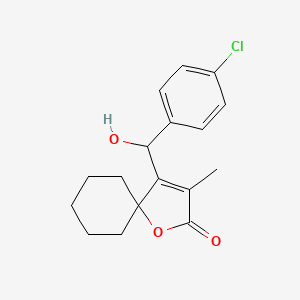
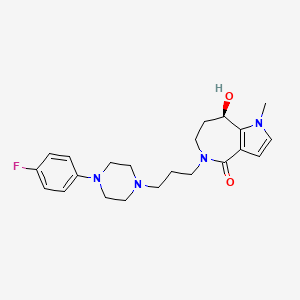

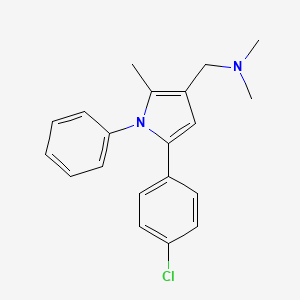

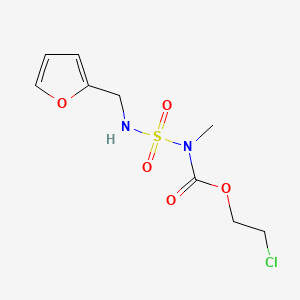
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
